2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
Compared to similar compounds, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dimethylacetamide moiety may enhance its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H16N4O
- Molecular Weight : 196.25 g/mol
- CAS Number : 1342614-59-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acylating agents. The synthesis pathways often yield high purity and specific isomers, which are critical for biological testing.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains. A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. In a comparative study, compounds similar to this compound were tested for their ability to reduce inflammation in animal models. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its use in inflammatory conditions .
Analgesic Properties
The analgesic effects of this compound have also been explored. In pain models, it was found to reduce pain responses significantly compared to control groups, indicating its potential as a non-opioid analgesic .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, showcasing its potent antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 64 |
Case Study 2: Anti-inflammatory Activity
In a study involving induced paw edema in rats, the administration of the compound led to a reduction in edema volume by approximately 50% after 24 hours compared to untreated controls.
Treatment | Edema Volume (mL) | Reduction (%) |
---|---|---|
Control | 5.0 | - |
Compound Administered | 2.5 | 50 |
Research Findings
Recent studies have highlighted the significance of the pyrazole moiety in enhancing biological activity. The presence of amino and methyl groups on the pyrazole ring appears to enhance interaction with biological targets, leading to improved efficacy profiles .
Furthermore, structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrazole ring can lead to enhanced potency against various biological targets .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H14N4O/c1-6-4-12(10-8(6)9)5-7(13)11(2)3/h4H,5H2,1-3H3,(H2,9,10) |
InChI Key |
BVINLCOVWLYNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)N(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.